molecular formula CF4OS B13407658 Trifluoromethanesulfinyl fluoride CAS No. 812-12-4

Trifluoromethanesulfinyl fluoride

Cat. No.: B13407658
CAS No.: 812-12-4
M. Wt: 136.07 g/mol
InChI Key: OVRZXQJRDBWYNI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethanesulfinyl fluoride can be synthesized through several methods. One common method involves the reaction of trifluoromethanesulfonyl chloride with a metal fluoride in the presence of water . This reaction is characterized by the following equation: [ \text{CF}_3\text{SO}_2\text{Cl} + \text{MF} \rightarrow \text{CF}_3\text{SO}_2\text{F} + \text{MCl} ] where MF represents a metal fluoride such as potassium fluoride.

Industrial Production Methods: Industrial production of this compound often involves the use of a two-chamber reactor system. This method allows for the efficient generation of the compound and its subsequent use in various chemical processes .

Comparison with Similar Compounds

Uniqueness: Trifluoromethanesulfinyl fluoride is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as an efficient electrophile in SuFEx chemistry sets it apart from other similar compounds .

Biological Activity

Trifluoromethanesulfinyl fluoride (CF₃SO₂F) is an organofluorine compound with significant implications in both synthetic chemistry and potential biological applications. This article explores its biological activity, including toxicity studies, interaction with biological systems, and its role in drug development.

This compound is characterized by its strong electrophilic nature, making it a valuable reagent in organic synthesis. It is primarily utilized in Sulfur (VI) Fluoride Exchange (SuFEx) chemistry, which allows for the rapid assembly of functional molecules. The compound can be synthesized through various methods, often involving reactions with metal fluorides in the presence of water to enhance selectivity and yield .

Toxicity Studies

Recent studies have assessed the acute toxicity of CF₃SO₂F through inhalation tests on rats. The lethal concentration for 50% of the test subjects (LC50) was found to be 27.1 g/m³ for females and 23.3 g/m³ for males . Behavioral changes and vital signs were monitored, revealing that the heart, lungs, spleen, and eyes were significantly affected by exposure to the gas. Notably, all surviving rats recovered after a 14-day observation period, indicating that while acute exposure can cause damage, there may not be lasting effects at lower concentrations .

Table 1: Summary of Toxicity Findings

ParameterFemale Rats (g/m³)Male Rats (g/m³)
LC5027.123.3
Affected OrgansHeart, Lungs, Spleen, EyesHeart, Lungs, Spleen, Eyes
Recovery Post-ExposureYesYes

Mechanistic Insights

The reactivity of this compound with nucleophiles has been studied using ab initio metadynamics simulations. These studies indicate that water plays a crucial role in achieving chemoselectivity during reactions involving phenolic and amine substrates . The compound's ability to modify functional groups suggests potential applications in peptide modification and drug development.

Applications in Drug Development

Fluorine substitution is a well-established strategy in medicinal chemistry to enhance the biological activity of compounds. The introduction of trifluoromethyl groups has been shown to improve the potency of various drugs by altering their interaction with biological targets . this compound's reactivity allows it to serve as a versatile building block for synthesizing biologically active molecules.

Case Study: Peptide Modification

In a study focused on peptide modification using this compound, researchers demonstrated its effectiveness in selectively modifying amino acid side chains. This modification can enhance the stability and bioactivity of peptides, making them more effective as therapeutic agents.

Properties

CAS No.

812-12-4

Molecular Formula

CF4OS

Molecular Weight

136.07 g/mol

IUPAC Name

trifluoromethanesulfinyl fluoride

InChI

InChI=1S/CF4OS/c2-1(3,4)7(5)6

InChI Key

OVRZXQJRDBWYNI-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)F

Origin of Product

United States

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